Benzenamine, 2-[(2-bromophenyl)thio]-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)sulfanylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNS/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASKDGHKVZJBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500314 | |
| Record name | 2-[(2-Bromophenyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63107-77-7 | |
| Record name | 2-[(2-Bromophenyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-bromophenyl)sulfanyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry
Strategies for Carbon-Sulfur Bond Formation
The development of transition-metal-catalyzed cross-coupling reactions has provided powerful and versatile tools for the formation of C-S bonds, offering milder conditions and broader functional group tolerance compared to classical methods. researchgate.netwikipedia.org
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its thioether counterpart, represent a premier method for constructing C-N and C-S bonds. wikipedia.orgorganic-chemistry.org The synthesis of diaryl thioethers via this method typically involves the reaction of an aryl halide or triflate with a thiophenol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org
The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by the coordination of the thiolate. The final C-S bond is formed through reductive elimination, regenerating the active Pd(0) catalyst. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands such as BINAP, DPPF, and XPhos often providing superior results by promoting the reductive elimination step and preventing catalyst deactivation. wikipedia.orgorganic-synthesis.comlibretexts.org
Table 1: Representative Conditions for Palladium-Catalyzed Diaryl Sulfide (B99878) Synthesis This table illustrates typical catalyst systems and conditions used in Buchwald-Hartwig type C-S coupling reactions analogous to the synthesis of the target compound.
| Aryl Halide | Thiol | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| Aryl Bromide | Aryl Thiol | Pd(OAc)₂ (2-5) | BINAP (3-8) | Cs₂CO₃ | Toluene | 110 | Good to High |
| Aryl Iodide | Aryl Thiol | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOtBu | Dioxane | 100 | High |
| Aryl Chloride | Aryl Thiol | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Good |
| Aryl Triflate | Aryl Thiol | Pd(OAc)₂ (1.5) | dppf (1.5) | K₂CO₃ | DMF | 80 | High |
While palladium catalysis is highly effective, other transition metals, particularly copper and nickel, are also widely used for C-S bond formation.
Copper-Catalyzed Ullmann Condensation: The copper-promoted coupling of aryl halides with nucleophiles, known as the Ullmann condensation or Ullmann-type reaction, is a historic and still relevant method for forming diaryl thioethers. wikipedia.orgchemeurope.comorganic-chemistry.org The reaction typically requires stoichiometric amounts of copper powder or copper(I) salts (e.g., CuI) and is often performed at high temperatures (>200 °C) in polar aprotic solvents like DMF or N-methylpyrrolidone. wikipedia.org The mechanism is believed to involve the formation of a copper(I) thiolate, which then reacts with the aryl halide. wikipedia.org Modern protocols have been developed that use catalytic amounts of copper, often in conjunction with ligands such as phenanthroline, proline, or diamines, which allow for milder reaction conditions. chemeurope.comnih.gov
Nickel-Catalyzed Coupling: Nickel complexes have emerged as a cost-effective alternative to palladium for catalyzing C-S cross-coupling reactions. These reactions can couple aryl halides, including the less reactive aryl chlorides, with thiols. Various nickel catalysts, often supported by phosphine or N-heterocyclic carbene (NHC) ligands, have been shown to be effective.
Table 2: Comparison of Metal-Mediated C-S Coupling Protocols This table compares common features of palladium, copper, and nickel-catalyzed systems for the synthesis of diaryl sulfides.
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) | Nickel-Catalyzed |
| Typical Precursors | Aryl Halides (Cl, Br, I), Triflates | Aryl Halides (I, Br) | Aryl Halides (Cl, Br, I), Mesylates |
| Catalyst Loading | Catalytic (0.5-5 mol%) | Stoichiometric to Catalytic | Catalytic (1-10 mol%) |
| Reaction Temp. | Moderate (80-120 °C) | High (150-220 °C), milder with ligands | Moderate to High (100-150 °C) |
| Ligands | Bulky Phosphines (e.g., XPhos, SPhos) | Diamines, Amino Acids (e.g., Proline) | Phosphines, NHCs |
| Advantages | High functional group tolerance, mild conditions | Low cost of metal, effective for specific substrates | Cost-effective, good for aryl chlorides |
| Disadvantages | High cost of palladium and ligands | Harsh conditions, often requires activated substrates | Ligand sensitivity, potential for side reactions |
Nucleophilic aromatic substitution (SNAr) provides a direct, metal-free pathway to diaryl sulfides. scribd.comacsgcipr.org This reaction requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a suitable leaving group (typically a halide). acsgcipr.orgmasterorganicchemistry.com
The mechanism proceeds via a two-step addition-elimination process. A nucleophile, such as a thiolate anion, attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. acsgcipr.org In the second step, the leaving group is expelled, and aromaticity is restored. masterorganicchemistry.com
For the synthesis of Benzenamine, 2-[(2-bromophenyl)thio]-, a plausible SNAr strategy would involve the reaction of 1-bromo-2-nitrobenzene with the thiolate of 2-aminothiophenol (B119425). The strongly electron-withdrawing nitro group activates the ring toward nucleophilic attack. A subsequent chemical reduction of the nitro group to an amine would be necessary to yield the final product. The rate of reaction is highly dependent on the electronegativity of the leaving group (F > Cl > Br > I) and the stability of the Meisenheimer intermediate. youtube.com
Arynes, particularly the highly reactive intermediate benzyne, offer a powerful method for C-S bond formation through what is formally an elimination-addition mechanism. govtpgcdatia.ac.in This approach is distinct from transition-metal catalysis and SNAr reactions and allows for the synthesis of highly substituted aromatic compounds.
Benzyne is a neutral, highly strained intermediate characterized by a formal triple bond within the benzene ring. Due to its extreme reactivity, it is generated in situ and immediately trapped by a suitable reagent. Common methods for generating benzynes include:
From o-Dihaloarenes: Treatment of an ortho-dihaloarene with a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent, induces an E2-type elimination to form the aryne. qut.edu.au
From o-Silylaryl Triflates (Kobayashi Precursors): The reaction of 2-(trimethylsilyl)aryl triflates with a fluoride source (e.g., CsF, KF with a crown ether) provides a milder and more functional-group-tolerant method for benzyne generation. researchgate.netnih.govresearchgate.net This has become a widely used protocol in modern organic synthesis.
Once generated, the electrophilic aryne intermediate is rapidly attacked by nucleophiles. In the context of forming the target compound, a sulfur nucleophile like 2-aminothiophenol can trap the benzyne, forming a new C-S bond. Recent studies have demonstrated the bromothiolation of arynes using potassium xanthates, which generates o-bromobenzenethiol equivalents that are valuable precursors for complex organosulfur compounds. acs.orgorganic-chemistry.org This approach allows for the simultaneous introduction of both the sulfur and bromine functionalities onto the aromatic ring in a single step. Another related strategy involves the insertion of arynes into the S-N bond of sulfenamides to create o-sulfanylaniline derivatives directly. nih.gov
Table 3: Common Methods for Benzyne Generation and Trapping This table summarizes key precursors and conditions for aryne-mediated C-S bond formation.
| Aryne Precursor | Reagents for Generation | Trapping Nucleophile | Solvent | Temp. |
| 1-Bromo-2-fluorobenzene | n-BuLi or LDA | Thiophenol | THF | -78 °C to RT |
| 2-(Trimethylsilyl)phenyl triflate | CsF, 18-crown-6 | Thiophenol | Acetonitrile or THF | Room Temp. |
| 2-(Trimethylsilyl)phenyl triflate | KF | Potassium Xanthate | Acetonitrile | 60 °C |
| Anthranilic acid | Isoamyl nitrite | Thiol | Dichloroethane | Reflux |
Aryne-Mediated Syntheses and Functionalization
Bromothiolation Reactions with Sulfur Nucleophiles
A modern approach to synthesizing o-bromobenzenethiol equivalents, which are direct precursors to compounds like Benzenamine, 2-[(2-bromophenyl)thio]-, involves the bromothiolation of aryne intermediates. acs.orgacs.org This method circumvents challenges associated with conventional syntheses, such as regioselectivity issues in the ortho-bromination of anilines. acs.org
In this strategy, an aryne is generated from a precursor like an o-silylaryl triflate. This highly reactive intermediate is then trapped by a sulfur nucleophile and a bromine source. acs.orgacs.org Researchers have found that potassium xanthates are effective sulfur surrogates for this transformation. acs.org The reaction proceeds via the nucleophilic attack of the xanthate anion on the aryne, forming an aryl anion intermediate. This intermediate is then trapped by an electrophilic bromine source, such as pentafluorophenyl bromide, to yield the desired o-bromophenyl xanthate. acs.orgacs.org These xanthates serve as stable, versatile equivalents of o-bromobenzenethiols and can be readily used in subsequent reactions, such as palladium-catalyzed S-arylation, to form complex diaryl sulfides. acs.org
The scope of this reaction is broad, allowing for the synthesis of highly functionalized aryl xanthates, including heteroaromatic derivatives, often with high regioselectivity. acs.org
Table 1: Bromothiolation of Arynes with Potassium Xanthate
| Aryne Precursor | Sulfur Nucleophile | Bromine Source | Product | Yield |
|---|---|---|---|---|
| o-Silylaryl triflate | Potassium xanthate | Pentafluorophenyl bromide | o-Bromophenyl xanthate | High |
| 4,5-Dimethoxybenzyne | Potassium xanthate | Pentafluorophenyl bromide | 4,5-Dimethoxy-2-bromophenyl xanthate | Good |
| 6,7-Indolyne | Potassium xanthate | Pentafluorophenyl bromide | Bromo-indolyl xanthate | Good |
Data synthesized from research on aryne chemistry. acs.orgacs.org
Visible-Light-Promoted Synthetic Pathways to Related Structures
The use of visible light as a clean and sustainable energy source has gained significant traction in organic synthesis. Photocatalyzed reactions provide mild and efficient routes to C-S bond formation, crucial for synthesizing diaryl sulfides. researchgate.net Various methods have been developed for the synthesis of sulfides using visible light, often employing photocatalysts to facilitate the reaction. researchgate.netnih.gov
One approach involves the reaction of diazonium salts with aryl thiols under white light irradiation. researchgate.net This method can be conducted using environmentally friendly photocatalysts, such as cercosporin, in a solvent like DMSO. researchgate.net Another strategy involves the visible-light-induced oxidative coupling of amines with thiols to form sulfenamides, which can be precursors to other sulfur-containing compounds. nih.gov This reaction can proceed without photocatalysts or additives, using oxygen as the oxidant. nih.gov
Visible-light-mediated protocols have also been developed for the synthesis of N-aminosulfonamides through the insertion of sulfur dioxide into organic molecules, showcasing the versatility of light-driven reactions in forming various types of S-N and S-C bonds. nih.gov These methods represent a green alternative to traditional transition-metal-catalyzed coupling reactions, which often require harsh conditions. researchgate.net
Introduction and Functionalization of the Aniline (B41778) Moiety
The aniline functional group is a key component of the target molecule, and its introduction is a critical step in the synthesis.
Reduction of Nitroaromatic Precursors
A common and reliable method for preparing aryl amines is the reduction of the corresponding nitroaromatic compounds. In the context of synthesizing Benzenamine, 2-[(2-bromophenyl)thio]-, a precursor such as 2-((2-bromophenyl)thio)-1-nitrobenzene would be synthesized first. This intermediate is typically formed via a nucleophilic aromatic substitution reaction, where a nitro-substituted aryl halide (e.g., 1-bromo-2-nitrobenzene or 1-chloro-2-nitrobenzene) reacts with a thiophenol. google.comgoogle.com
Once the nitro-diaryl sulfide intermediate is obtained, the nitro group is reduced to an amine. Various reducing agents can be employed for this transformation. A patent describes the use of zinc powder for this reduction. google.com Another common method involves catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reactions with metals in acidic media, such as iron, tin, or tin(II) chloride in hydrochloric acid. A process for a related compound, vortioxetine, involves a two-step sequence where a substitution reaction on 1-fluoro-2-nitrobenzene is followed by a reduction step to yield the aniline derivative. google.com This two-step, one-pot process provides an efficient route to the desired 2-aminodiaryl sulfide structure. google.com
Direct Amination Strategies
Direct amination involves the formation of a C-N bond on an aromatic ring that does not already contain a nitrogen-based functional group. These methods are highly sought after for their atom and step economy. researchgate.net Copper-mediated C-H amination has emerged as a powerful tool for this purpose. researchgate.net
In some advanced strategies, a directing group is used to achieve regioselective amination of a C(sp²)-H bond. For instance, 2-aminophenyl-1H-pyrazole has been successfully employed as a removable bidentate directing group for copper-mediated aerobic oxidative C-H amidation and sulfonamidation. researchgate.net While not a direct synthesis of the primary amine, these methods provide a pathway to N-functionalized aniline derivatives, which can then be deprotected. Such strategies offer a high degree of control over the position of the incoming amino group. researchgate.net
Multi-Component and One-Pot Synthetic Sequences
Multi-component reactions (MCRs) and one-pot sequences are highly efficient synthetic strategies that minimize waste and reduce the number of purification steps by combining several reaction steps in a single vessel. nih.gov
Several MCRs have been developed for the synthesis of sulfur-containing heterocycles and related structures. For example, a three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur has been used to construct 2-substituted benzothiazoles. researchgate.netacs.org Although this produces a heterocyclic system, the underlying C-N and C-S bond-forming principles are relevant. These reactions often proceed at elevated temperatures in a solvent like DMSO, which can also act as an oxidant. acs.org
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters such as solvent, temperature, catalyst, and reactant stoichiometry is crucial for maximizing the yield and purity of the desired product. acs.org
In the development of a three-component reaction for synthesizing 2-substituted benzothiazoles from amines and elemental sulfur, researchers systematically screened various solvents. acs.org They found that DMSO gave a significantly higher yield (83%) compared to other polar aprotic solvents like DMF, NMP, and MeCN. acs.org Further optimization of the stoichiometry of the amine and sulfur source increased the yield to 90%. acs.org The temperature was also a critical factor, with 140 °C being identified as optimal. acs.org
Table 2: Optimization of a Three-Component Synthesis
| Entry | Solvent | Temperature (°C) | Amine (equiv.) | Sulfur (equiv.) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMSO | 140 | 1.5 | 3.75 | 83 |
| 2 | DMF | 140 | 1.5 | 3.75 | 65 |
| 3 | NMP | 140 | 1.5 | 3.75 | 71 |
| 4 | MeCN | 140 | 1.5 | 3.75 | 42 |
| 5 | DMSO | 140 | 2.0 | 3.0 | 90 |
| 6 | DMSO | 120 | 2.0 | 3.0 | 65 |
Data adapted from a study on benzothiazole (B30560) synthesis, illustrating common optimization parameters. acs.org
Similarly, in one-pot procedures involving the reduction of nitro groups, the choice of solvent can be critical. For instance, a study found that DMF was superior to THF and MeCN for a particular multi-step thioether synthesis. researchgate.net The temperature is also a key variable; lowering the temperature from 100 °C to 60 °C in one step of the sequence led to an increase in the total yield from 49% to 61%. researchgate.net These examples underscore the importance of systematic optimization in developing robust and high-yielding synthetic protocols. acs.org
Chemical Reactivity and Transformation Pathways
Reactivity of the Amino Functionality (Benzenamine Group)
The primary amino group on the benzenamine ring is a key site for nucleophilic reactions and is fundamental to the construction of various derivatives and heterocyclic scaffolds.
Amine-Based Derivatizations (e.g., Acylation, Alkylation)
The primary amine of 2-[(2-bromophenyl)thio]benzenamine readily undergoes standard amine derivatization reactions.
Acylation: The nucleophilic amino group can be acylated to form the corresponding amide. For instance, reaction with benzoyl chloride in the presence of a base would yield N-(2-((2-bromophenyl)thio)phenyl)benzamide. This transformation is not only a common protection strategy but also serves as a precursor step for more complex cyclization reactions. rsc.org A general procedure for the acylation of anilines involves reacting the aniline (B41778) with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. In one specific example, N-(4-methylphenyl)benzamide was synthesized by reacting 4-methylaniline with benzoyl chloride. rsc.org Similarly, 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one can be synthesized from the interaction of 4-bromobenzoyl chloride and anthranilic acid, followed by ring closure with acetic anhydride. bibliomed.org
Alkylation: While direct N-alkylation of anilines can be challenging due to the potential for over-alkylation and competing C-alkylation, it remains a viable transformation under controlled conditions. le.ac.uknih.gov Palladium-catalyzed methods have been developed for the N-arylation of anilines, which could be adapted for alkylation. nih.govrsc.orgmit.edu More modern approaches utilize specific catalytic systems to achieve selective mono-alkylation. For example, a method using catalytic H₂O·B(C₆F₅)₃ has been shown to be highly selective for para-C-alkylation of anilines over N-alkylation. le.ac.uknih.gov Domino alkylation-cyclization reactions have also been reported, for instance, between propargyl bromides and thioureas, highlighting a pathway where initial S- or N-alkylation is followed by an intramolecular cyclization. organic-chemistry.org
Cyclization Reactions Involving the Amino Group
The juxtaposition of the amino group and the thioether linkage allows for intramolecular cyclization reactions, providing a direct route to valuable heterocyclic structures like phenothiazines. These cyclizations are often mediated by transition metal catalysts.
Palladium and Copper-Catalyzed Cyclizations: Intramolecular C-N bond formation can be achieved through methods analogous to the Buchwald-Hartwig or Ullmann-Goldberg couplings. rsc.org After an initial ortho-thioarylation of an aniline derivative, a subsequent copper(I)-catalyzed or palladium-catalyzed cyclization of the resulting diaryl sulfide (B99878) leads to the phenothiazine (B1677639) core. rsc.org For example, the synthesis of phenothiazines has been accomplished from N-benzoyl anilines through a dual catalytic thioarylation followed by an Ullmann-Goldberg cyclization of the diaryl sulfide intermediate. rsc.org
Reactivity of the Aryl Halide Moiety (2-bromophenyl Group)
The bromine atom on the 2-bromophenyl ring serves as a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
The carbon-bromine (C-Br) bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle for various cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. nih.gov Reacting Benzenamine, 2-[(2-bromophenyl)thio]- with an arylboronic acid, such as phenylboronic acid, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base, would yield 2-((biphenyl-2-yl)thio)aniline. mdpi.commdpi.com The Suzuki reaction is robust and tolerates a wide variety of functional groups. nih.govunimib.itresearchgate.net Efficient protocols have been developed for coupling unprotected ortho-bromoanilines with various boronic esters, demonstrating the reaction's utility on complex substrates. nih.gov Micellar catalysis using surfactants like Kolliphor EL has enabled Suzuki couplings to be performed in water at room temperature, enhancing the green credentials of the methodology. mdpi.comunimib.it
Table 1: Examples of Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature | Yield | Reference |
| 2-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL (aq) | Room Temp | 86% | unimib.it |
| 3-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL (aq) | Room Temp | 96% (1h) | unimib.it |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C | High | mdpi.com |
| 2-Bromothiophene | Phenylboronic acid | Pyridine-based Pd(II) | - | Water | - | - | researchgate.net |
Sonogashira Coupling: This coupling reaction involves a terminal alkyne and the aryl bromide, typically using a dual catalyst system of palladium and copper(I) iodide. gold-chemistry.orglibretexts.orgwikipedia.org This reaction would transform Benzenamine, 2-[(2-bromophenyl)thio]- into 2-((2-(alkynyl)phenyl)thio)aniline derivatives, which are precursors to other complex structures. organic-chemistry.org The reaction is valued for its mild conditions, often proceeding at room temperature. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed to avoid issues related to homocoupling of the alkyne partner. organic-chemistry.orgwashington.edu
Table 2: Key Features of Sonogashira Coupling
| Feature | Description | Reference(s) |
| Catalysts | Typically a Pd(0) complex (e.g., Pd(PPh₃)₄) and a Cu(I) co-catalyst (e.g., CuI). | libretexts.org, wikipedia.org |
| Reactants | Aryl or vinyl halide (I, Br, Cl, OTf) and a terminal alkyne. | wikipedia.org |
| Base | An amine base, such as triethylamine or pyrrolidine, is commonly used. | organic-chemistry.org |
| Conditions | Mild conditions, often at room temperature, are a key advantage. | wikipedia.org |
| Variations | Copper-free protocols exist to minimize alkyne homocoupling. | organic-chemistry.org |
Nucleophilic Aromatic Substitution on the Bromophenyl Ring
Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like a bromophenyl group is generally difficult. wikipedia.org SNAr reactions typically require the aromatic ring to be activated by potent electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. pressbooks.publibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.publibretexts.org Without such activation, the conditions required to force the substitution (e.g., very high temperatures or extremely strong nucleophiles) are harsh and often lead to low yields or side reactions. wikipedia.orglibretexts.org While some modern methods have improved SNAr on less activated rings, such as using 2-halopyridinium ketene (B1206846) hemiaminals, direct substitution on the 2-bromophenyl ring of the title compound remains a less favorable pathway compared to cross-coupling. chemrxiv.org
Transformations of the Thioether Linkage
The sulfur atom of the thioether bridge is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones.
Oxidation to Sulfoxide (B87167) and Sulfone: The thioether can be selectively oxidized. Using one equivalent of a mild oxidizing agent like hydrogen peroxide (H₂O₂) can yield the corresponding sulfoxide, Benzenamine, 2-[(2-bromophenyl)sulfinyl]-. organic-chemistry.orgacsgcipr.org The use of stronger oxidizing conditions or an excess of the oxidant, such as with m-chloroperbenzoic acid (m-CPBA) or reagents like Selectfluor, leads to the formation of the sulfone, Benzenamine, 2-[(2-bromophenyl)sulfonyl]-. organic-chemistry.org Catalytic methods using metal catalysts (e.g., tantalum carbide, niobium carbide) with H₂O₂ can provide high selectivity for either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org Asymmetric oxidation methods can also be employed to produce chiral sulfoxides. orgsyn.org
Table 3: Oxidation of Sulfides
| Sulfide | Oxidant | Catalyst | Product | Key Feature | Reference(s) |
| Generic Sulfide | H₂O₂ | Tantalum Carbide | Sulfoxide | High yield and selectivity for sulfoxide. | organic-chemistry.org, organic-chemistry.org |
| Generic Sulfide | H₂O₂ | Niobium Carbide | Sulfone | Efficiently affords sulfone. | organic-chemistry.org |
| Generic Sulfide | H₂O₂ / Triflic Acid | None | Sulfoxide | Versatile, avoids overoxidation. | organic-chemistry.org |
| Generic Sulfide | Urea-H₂O₂ / Phthalic Anhydride | None | Sulfone | Metal-free, environmentally benign. | organic-chemistry.org |
| p-Bromophenyl methyl sulfide | H₂O₂ | VO(acac)₂ / Schiff base | (S)-p-Bromophenyl methyl sulfoxide | Catalytic asymmetric oxidation. | orgsyn.org |
Oxidation Reactions
The sulfur atom in the thioether bridge of Benzenamine, 2-[(2-bromophenyl)thio]- is susceptible to oxidation, typically yielding the corresponding sulfoxide and, under harsher conditions, the sulfone. The oxidation state of the sulfur atom significantly influences the geometry and electronic properties of the molecule.
The selective oxidation of thioethers to sulfoxides is a common transformation that can be achieved using a variety of reagents. rsc.orgorganic-chemistry.org Mild oxidizing agents are generally preferred to prevent over-oxidation to the sulfone. A common and effective reagent for this purpose is hydrogen peroxide (H₂O₂), often used in the presence of a catalyst. organic-chemistry.org For instance, catalysts like tantalum carbide can facilitate the oxidation of sulfides to sulfoxides with high yields. organic-chemistry.org Other systems, such as urea-hydrogen peroxide (UHP) in the solid state or flavinium perchlorate (B79767) catalysts with molecular oxygen, also provide efficient means for this conversion. organic-chemistry.org The use of iodine has also been reported to mediate the oxidation of thioethers, offering a mild pathway to trigger subsequent reactions. nih.gov
Further oxidation of the sulfoxide produces the corresponding sulfone. This step typically requires more forceful oxidizing agents or longer reaction times. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are often capable of oxidizing sulfides directly to sulfones. masterorganicchemistry.com The choice of catalyst can also dictate the final product; for example, while tantalum carbide is selective for sulfoxides, niobium carbide can be used to efficiently produce sulfones from the same starting sulfides using H₂O₂. organic-chemistry.org
| Oxidizing System | Product | Key Features | Reference |
|---|---|---|---|
| H₂O₂ / Tantalum Carbide | Sulfoxide | High yield and selectivity for sulfoxide. Catalyst is reusable. | organic-chemistry.org |
| H₂O₂ / Niobium Carbide | Sulfone | High yield and selectivity for sulfone. Catalyst is reusable. | organic-chemistry.org |
| Urea-Hydrogen Peroxide (UHP) | Sulfoxide/Sulfone | Stable, inexpensive, and easy-to-handle solid-state oxidant. | organic-chemistry.org |
| 5-Ethyl-3-methyllumiflavinium Perchlorate / O₂ | Sulfoxide | Highly efficient aerobic oxidation. | organic-chemistry.org |
| Iodine (I₂) | Sulfoxide | Mild conditions, often used to trigger subsequent reactions. | nih.gov |
Cleavage of the Carbon-Sulfur Bond
The carbon-sulfur (C-S) bond in diaryl thioethers, while generally stable, can be cleaved and functionalized, most commonly through transition-metal catalysis. researchgate.netcapes.gov.br This strategy has become a valuable tool in organic synthesis, providing an alternative to traditional cross-coupling reactions that use organohalides. rsc.org
Palladium, nickel, and copper complexes are the most frequently employed catalysts for C-S bond activation. These reactions typically involve the oxidative addition of the metal catalyst into the C-S bond, followed by subsequent coupling with a suitable partner.
Nickel-catalyzed reactions: Nickel complexes have been shown to effectively catalyze the cross-coupling of aryl thioethers with Grignard reagents (Kumada coupling), leading to the formation of new carbon-carbon bonds. rsc.org This method is noted for its mild reaction conditions and tolerance of various functional groups. rsc.org
Palladium-catalyzed reactions: Palladium catalysts are widely used for various C-S bond functionalizations. These reactions can construct new C-C bonds or C-H bonds through coupling or reduction pathways. researchgate.net
Copper-catalyzed reactions: Copper catalysis is also prevalent in C-S bond formation and cleavage. organic-chemistry.org For instance, copper can catalyze the reaction of aryl iodides with a sulfur source like carbon disulfide to form diaryl thioethers, demonstrating the reversible nature of C-S bond manipulation. acs.org
The cleavage of the C-S bond in Benzenamine, 2-[(2-bromophenyl)thio]- would provide a pathway to new biaryl compounds or allow for the introduction of other functional groups at the site of the former sulfur linkage.
| Catalyst System | Coupling Partner | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Nickel Complex (e.g., NiCl₂(dppp)) | Alkyl Grignard Reagent | Kumada Cross-Coupling | Alkyl-Aryl Compound | rsc.org |
| Palladium Complex (e.g., Pd(OAc)₂) | Organoboron Reagent | Suzuki Cross-Coupling | Biaryl Compound | researchgate.netcapes.gov.br |
| Copper Complex (e.g., CuI) | Amine | C-N Coupling | Diaryl Amine | organic-chemistry.org |
| Palladium Complex | Terminal Alkyne | Sonogashira Cross-Coupling | Aryl-Alkyne Compound | capes.gov.brrsc.org |
Intramolecular Cyclization and Heterocycle Formation
The strategic placement of the amino group and the bromo substituent on the two phenyl rings makes Benzenamine, 2-[(2-bromophenyl)thio]- an ideal precursor for intramolecular cyclization reactions to form sulfur-containing heterocycles.
Synthesis of Phenothiazine Derivatives
The most prominent transformation of Benzenamine, 2-[(2-bromophenyl)thio]- is its cyclization to form the phenothiazine core structure. Phenothiazines are an important class of compounds with significant applications in medicinal chemistry. The reaction proceeds via an intramolecular palladium- or copper-catalyzed N-arylation, a variant of the Buchwald-Hartwig amination.
In this reaction, the catalyst facilitates the coupling between the nitrogen of the amino group and the carbon atom bearing the bromine atom. This process forms a new six-membered ring, yielding the tricyclic phenothiazine skeleton. The reaction is typically carried out in the presence of a palladium or copper salt, a suitable ligand (e.g., a phosphine (B1218219) ligand for palladium), and a base.
| Catalyst | Ligand | Base | Solvent | General Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | rac-BINAP | NaOt-Bu | Toluene | Good to Excellent | researchgate.net |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | Good | researchgate.net |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | Moderate to Good | researchgate.net |
Formation of Benzothiazole (B30560) Analogues
The formation of benzothiazole analogues from Benzenamine, 2-[(2-bromophenyl)thio]- is not a chemically favorable or commonly reported pathway. The synthesis of the benzothiazole ring system almost universally proceeds via the cyclization of a cis-disposed 2-aminothiophenol (B119425) moiety. This typically involves the reaction of 2-aminothiophenol with a one-carbon electrophile, such as an aldehyde, carboxylic acid, or acyl chloride, which first forms a thioamide or imine intermediate that subsequently cyclizes and aromatizes.
The structure of Benzenamine, 2-[(2-bromophenyl)thio]- lacks the required 2-aminothiophenol framework. An intramolecular reaction would necessitate the cleavage of one of the aryl-sulfur bonds and the formation of a new carbon-nitrogen bond in a manner that is sterically and electronically disfavored. Consequently, this substrate is not considered a viable precursor for the synthesis of benzothiazole derivatives under standard synthetic conditions.
Construction of Other Sulfur-Containing Fused Ring Systems
Beyond phenothiazines, the scaffold of Benzenamine, 2-[(2-bromophenyl)thio]- can be conceptually adapted to form other sulfur-containing fused ring systems, such as thianthrenes. Thianthrene (B1682798) is a sulfur-containing heterocycle consisting of a dibenzo researchgate.netacs.orgdithiin ring system.
The direct synthesis of thianthrene from the title compound is not feasible. However, a closely related precursor, 2,2'-dibromodiphenyl sulfide, can undergo a double thiolation reaction to form the thianthrene ring. researchgate.netnih.gov This suggests that if the amino group in Benzenamine, 2-[(2-bromophenyl)thio]- were converted to a second bromine atom (for example, via a Sandmeyer reaction), the resulting 2,2'-dibromodiphenyl sulfide could serve as a precursor to thianthrene and its derivatives. The synthesis of thianthrenes often involves reactions of benzene-1,2-dithiols with electron-deficient aromatic halides. researchgate.net
| Precursor | Reagents | Key Transformation | Product | Reference |
|---|---|---|---|---|
| 1,2-Difluoro-4,5-dinitrobenzene | Benzenedithiol, Na₂CO₃ | Nucleophilic aromatic substitution | 2,3-Dinitrothianthrene | nih.gov |
| Benzene-1,2-dithiol | Electron-deficient aromatic dihalides | SNAr reaction | Substituted Thianthrenes | researchgate.net |
Despite a comprehensive search for scientific literature and data pertaining to the chemical compound "Benzenamine, 2-[(2-bromophenyl)thio]-," with the CAS Number 63107-77-7, no specific experimental data for its advanced spectroscopic and structural characterization could be located.
While information on related compounds and general spectroscopic techniques is available, the strict constraint to focus exclusively on "Benzenamine, 2-[(2-bromophenyl)thio]-" prevents the inclusion of such data. The absence of specific experimental findings for this molecule in the public domain makes it impossible to generate the detailed, data-centric article as outlined in the instructions.
Therefore, the requested article on the advanced spectroscopic and structural characterization of "Benzenamine, 2-[(2-bromophenyl)thio]-" cannot be produced at this time due to the lack of available scientific data for this specific compound.
Theoretical and Computational Chemistry
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic landscape of Benzenamine, 2-[(2-bromophenyl)thio]-. These studies focus on how the arrangement of electrons influences the molecule's stability and reactivity.
The electronic properties of derivatives of this compound, such as those used in the synthesis of phenothiazines, have been a subject of computational investigation. For instance, studies on related diaryl sulfides often involve DFT calculations to understand the intermediates in metal-catalyzed C–S cross-coupling reactions. The reactivity of the molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Key parameters often calculated include:
HOMO-LUMO Energy Gap: A smaller gap suggests higher reactivity.
Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack. The nitrogen atom of the amine group and the sulfur atom are typically electron-rich centers.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution, highlighting regions prone to electrostatic interactions.
Table 5.1: Illustrative Electronic Properties (Theoretical) This table is based on typical values for similar diaryl sulfide (B99878) amine structures and serves as an example of data generated in such studies.
| Property | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.5 to 5.5 eV | Relates to chemical reactivity and stability |
Computational Analysis of Reaction Mechanisms and Selectivity
Theoretical chemistry is frequently used to model the step-by-step pathways of chemical reactions involving Benzenamine, 2-[(2-bromophenyl)thio]-. This compound is a key precursor in the synthesis of phenothiazine (B1677639) and its derivatives, often through intramolecular cyclization reactions, such as the Buchwald-Hartwig or Ullmann condensation reactions.
Computational studies can map the potential energy surface of these reactions, identifying transition states and intermediates. This allows chemists to understand the energy barriers associated with different reaction pathways and predict the most likely mechanism. For example, in a palladium-catalyzed intramolecular C–N bond formation to yield a phenothiazine core, DFT calculations can elucidate the energetics of the key steps:
Oxidative addition of the C-Br bond to the palladium catalyst.
Coordination of the amine group.
Deprotonation of the amine.
Reductive elimination to form the new C–N bond and regenerate the catalyst.
By comparing the energy profiles of competing pathways, these computational models can explain the observed regioselectivity or chemoselectivity in a reaction, guiding the optimization of reaction conditions to favor the desired product.
Conformational Landscape and Molecular Dynamics Simulations
The three-dimensional structure of Benzenamine, 2-[(2-bromophenyl)thio]- is not static. Due to the presence of single bonds, particularly the C–S and C–N bonds, the two aromatic rings can rotate relative to each other. This rotation gives rise to a complex conformational landscape with multiple energy minima (stable conformers) and transition states.
Conformational analysis, often performed by systematically rotating dihedral angles and calculating the corresponding energy using quantum mechanical methods, can identify the most stable, low-energy shapes of the molecule. The preferred conformation is a balance of steric hindrance between the bulky bromine atom and the amine group, and electronic effects like conjugation.
Molecular dynamics (MD) simulations can provide further insight into the molecule's flexibility over time. By simulating the motion of atoms at a given temperature, MD can show how the molecule transitions between different conformations, providing a dynamic picture of its structural behavior in solution or other environments.
Prediction of Spectroscopic Properties
Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.
NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data is a powerful method for confirming the molecular structure.
Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. These calculations identify the fundamental vibrational modes of the molecule, such as N-H stretching, C=C aromatic ring stretching, and C-S stretching. Each calculated frequency can be animated to visualize the specific atomic motions, aiding in the assignment of peaks in an experimental IR spectrum.
Table 5.2: Illustrative Predicted Spectroscopic Data (Theoretical) This table provides an example of the kind of data that would be generated from computational predictions for this molecule.
| Spectroscopy Type | Region/Atom | Predicted Value | Vibrational/Chemical Shift Type |
|---|---|---|---|
| ¹³C NMR | C-Br | 110-120 ppm | Aromatic Carbon |
| ¹³C NMR | C-S (Thioether) | 125-135 ppm | Aromatic Carbon |
| ¹³C NMR | C-NH₂ | 145-155 ppm | Aromatic Carbon |
| ¹H NMR | N-H | 4.0-5.5 ppm | Amine Proton |
| ¹H NMR | Aromatic H | 6.5-7.5 ppm | Aromatic Proton |
| IR Spectroscopy | N-H Stretch | 3350-3500 cm⁻¹ | Stretching Vibration |
| IR Spectroscopy | C=C Stretch (Aromatic) | 1450-1600 cm⁻¹ | Stretching Vibration |
Academic and Interdisciplinary Applications
Role as Precursors in Advanced Organic Synthesis
The primary and most well-documented application of Benzenamine, 2-[(2-bromophenyl)thio]- is as a precursor in the synthesis of nitrogen- and sulfur-containing heterocyclic compounds. The strategic placement of the amino and bromo groups allows for intramolecular cyclization reactions, providing an efficient route to valuable molecular scaffolds.
The most significant role of Benzenamine, 2-[(2-bromophenyl)thio]- is as a key intermediate in the synthesis of phenothiazine (B1677639). researchgate.net Phenothiazine and its derivatives are a critically important class of compounds with wide-ranging applications, most notably as antipsychotic medications. bohrium.com The synthesis of the parent phenothiazine ring system can be achieved from Benzenamine, 2-[(2-bromophenyl)thio]- through an intramolecular cyclization. Specifically, the reaction of 2-aminophenyl 2-bromophenyl sulfide (B99878) with a strong base, such as potassium amide in liquid ammonia, induces an elimination of hydrogen bromide and subsequent ring closure to form the tricyclic phenothiazine structure. researchgate.net This transformation highlights the utility of the target compound as a direct precursor to a complex and valuable molecular architecture.
A general two-step approach to phenothiazines has also been developed that relies on the initial ortho-thioarylation of anilines. rsc.org This is followed by a copper(I)-catalyzed or Buchwald-Hartwig coupling reaction to facilitate the intramolecular C-N bond formation, yielding the phenothiazine scaffold. rsc.org While this method describes a broader strategy, the underlying transformation is analogous to the cyclization of pre-formed Benzenamine, 2-[(2-bromophenyl)thio]-.
| Precursor | Reaction | Product | Significance |
| Benzenamine, 2-[(2-bromophenyl)thio]- | Intramolecular cyclization with KNH₂ in liquid NH₃ researchgate.net | Phenothiazine researchgate.net | Forms the core structure of a major class of antipsychotic drugs. bohrium.com |
While Benzenamine, 2-[(2-bromophenyl)thio]- is a recognized precursor for the phenothiazine core, its specific application as a cited intermediate in the total synthesis of complex natural products or pharmaceuticals is not widely documented in publicly available scientific literature. Its utility is primarily centered on the construction of the phenothiazine ring system itself, which can then be further functionalized. For instance, a multi-step synthesis of the neuroleptic agent methopromazine (B141902) has been achieved using a dual-catalytic ortho-thioarylation of an aniline (B41778) derivative as a key step to build the necessary thioether linkage before cyclization. rsc.org
Contributions to Catalysis and Materials Science
The potential for diaryl thioethers containing amine functionalities to serve as ligands or as building blocks for functional materials is an active area of research. However, specific studies detailing the application of Benzenamine, 2-[(2-bromophenyl)thio]- in these areas are limited.
Ligands incorporating both soft (sulfur) and hard (nitrogen) donor atoms are of significant interest in organometallic catalysis, as they can stabilize metal centers and influence the catalytic activity and selectivity of reactions. researchgate.netbohrium.com Thioether-containing ligands have been successfully employed in a variety of transition-metal-catalyzed reactions. researchgate.netbohrium.com In principle, Benzenamine, 2-[(2-bromophenyl)thio]- possesses the necessary N,S-bidentate chelation motif to act as a ligand for various transition metals. However, based on a comprehensive review of the scientific literature, there are no specific reports of its isolation as a metal complex or its application as a ligand in any catalytic transformation. The research in this area tends to focus on more flexible or sterically tuned thioether-amine ligands. researchgate.net
Organic molecules containing sulfur and aromatic rings are often investigated for their potential use in functional organic materials, such as organic semiconductors or components of solar cells, due to their electronic properties. The phenothiazine core, which can be synthesized from Benzenamine, 2-[(2-bromophenyl)thio]-, is known to be a good electron donor and has been incorporated into various functional materials. Despite this connection, there is no direct evidence in the literature of Benzenamine, 2-[(2-bromophenyl)thio]- itself being used as a key component in the development of functional organic materials.
Fundamental Studies in Biological Chemistry (Mechanistic Focus)
The biological activity of phenothiazines is well-established, with their mechanism of action often involving interaction with various receptors and enzymes in the central nervous system. chemrxiv.org Mechanistic studies on the formation of phenothiazine metabolites, often involving oxidation at the sulfur atom, are also an area of interest. chemrxiv.orgresearchgate.net However, fundamental studies focusing on the biological activities or mechanistic aspects of the precursor, Benzenamine, 2-[(2-bromophenyl)thio]-, are not found in the current body of scientific literature. Its significance in a biological context is currently limited to its role as a synthetic precursor to the biologically active phenothiazines.
In-depth Analysis of Benzenamine, 2-[(2-bromophenyl)thio]- Reveals Limited Publicly Available Biological Data
Despite extensive searches of scientific literature and chemical databases, detailed information regarding the specific biological activities of the chemical compound Benzenamine, 2-[(2-bromophenyl)thio]-, also known as 2-Aminophenyl 2-bromophenyl sulfide, remains largely unavailable in the public domain.
While research into structurally related compounds containing aniline, thioether, and phenyl moieties is prevalent, specific studies detailing the molecular interactions with biological targets or the elucidation of biological pathways for Benzenamine, 2-[(2-bromophenyl)thio]- are not readily found. The scientific community has explored a variety of similar diaryl sulfide and aminophenyl thioether derivatives for their potential therapeutic applications; however, this particular compound has not been a significant focus of published research.
Investigations into analogous compounds offer a glimpse into the potential areas where Benzenamine, 2-[(2-bromophenyl)thio]- might exhibit activity. For instance, research on other anilino and thio-containing heterocyclic compounds has demonstrated interactions with various biological targets, including enzymes and proteins involved in cancer and microbial pathways. However, direct extrapolation of these findings to Benzenamine, 2-[(2-bromophenyl)thio]- is not scientifically rigorous without specific experimental data.
The absence of detailed research findings for this specific compound means that data on its interactions with enzyme active sites or its role in clarifying biological mechanisms is not available. Consequently, the creation of data tables or a detailed discussion on its academic and interdisciplinary applications, as per the requested outline, cannot be fulfilled at this time.
Further research would be required to determine the specific biological profile of Benzenamine, 2-[(2-bromophenyl)thio]-. Such studies would likely involve synthesis and subsequent screening against a panel of biological targets to identify any potential interactions and therapeutic relevance.
Conclusion and Future Research Perspectives
Summary of Key Achievements and Current Limitations
The study of "Benzenamine, 2-[(2-bromophenyl)thio]-" and its structural analogs has primarily centered on their synthesis and potential as building blocks in medicinal and materials chemistry. A key achievement lies in the establishment of reliable synthetic routes to this class of diaryl thioethers, often leveraging transition-metal-catalyzed cross-coupling reactions. These methods provide a foundation for creating a diverse library of derivatives for further investigation. The presence of three key functional handles—the aniline (B41778) moiety, the thioether linkage, and the bromine atom—makes this compound a versatile scaffold for chemical modification.
Emerging Trends in Aryl Thioether and Aniline Chemistry
The broader fields of aryl thioether and aniline chemistry are experiencing significant evolution, which will undoubtedly influence future work on "Benzenamine, 2-[(2-bromophenyl)thio]-".
Aryl Thioether Chemistry:
C-H Functionalization: A major trend is the move away from traditional cross-coupling reactions that require pre-functionalized starting materials (like aryl halides). pku.edu.cn Direct C-H functionalization, where a C-H bond is directly converted to a C-S bond, is emerging as a more atom-economical and efficient strategy. pku.edu.cnecnu.edu.cn This approach could streamline the synthesis of derivatives of the target molecule.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis is becoming a powerful tool for C-S bond formation under mild conditions, offering an alternative to traditional metal-catalyzed methods. rsc.org This green chemistry approach could provide new, efficient routes to aryl thioethers. rsc.org
Novel Sulfur Sources: Researchers are exploring less odorous and more stable alternatives to thiols as sulfur sources. mdpi.com Reagents like sodium thiosulfate and diaryl disulfides are being used in one-pot syntheses of symmetrical and asymmetrical diaryl sulfides. nih.govnih.govmdpi.com
Aniline Chemistry:
Aniline Isosteres: In medicinal chemistry, there is a growing trend to replace the aniline motif to overcome metabolic liabilities and potential toxicity. cresset-group.comacs.org Saturated carbocycles and other bioisosteres are being developed to mimic the aniline structure while improving pharmacokinetic properties. acs.org This suggests that future work might involve modifying or replacing the aniline ring in "Benzenamine, 2-[(2-bromophenyl)thio]-" to enhance its drug-like properties.
Photochemical Synthesis: New photochemical methods are being developed to synthesize highly substituted anilines that are difficult to access through traditional methods like the Buchwald-Hartwig amination. galchimia.comchemistryworld.com These techniques could enable the creation of novel and complex derivatives.
Direct Amination: While still facing challenges with yields, the direct amination of benzene to aniline is a long-term goal that could revolutionize the synthesis of these fundamental building blocks. acs.org
Untapped Potential and Prospective Research Directions for Benzenamine, 2-[(2-bromophenyl)thio]- and its Derivatives
The unique trifunctional nature of "Benzenamine, 2-[(2-bromophenyl)thio]-" presents a wealth of untapped opportunities for future research.
Medicinal Chemistry: The diaryl sulfide (B99878) and aniline moieties are common in pharmaceuticals. The core structure could serve as a scaffold for developing new therapeutic agents.
Kinase Inhibitors: The aniline portion is a well-known hinge-binding motif in many kinase inhibitors. The diaryl sulfide structure could be explored for its potential to interact with other regions of the ATP-binding pocket.
Antimicrobial and Antiviral Agents: Aryl thioethers are present in drugs like the HIV protease inhibitor Viracept. nih.gov The scaffold could be decorated with various functional groups to develop new antimicrobial or antiviral compounds.
Neuroprotective Agents: The 2-phenethylamine scaffold, which is related to the aniline portion, is found in many neurologically active compounds. mdpi.com Derivatives could be synthesized and screened for activity against neurodegenerative diseases.
Materials Science:
Organic Electronics: Thiophene, a related sulfur-containing heterocycle, is a cornerstone of organic electronics. nih.gov The diaryl sulfide core of "Benzenamine, 2-[(2-bromophenyl)thio]-" could be functionalized and polymerized to create novel organic semiconductors or components for organic light-emitting diodes (OLEDs).
Ligand Development: The thioether and amine groups can act as ligands for transition metals. researchgate.net Novel ligands could be designed for applications in catalysis, potentially leading to more efficient and selective chemical transformations.
Synthetic Chemistry:
Intramolecular Cyclization: The ortho-relationship of the amine and thioether groups, along with the bromine atom, makes this molecule a prime candidate for synthesizing novel heterocyclic systems. For example, metal-catalyzed intramolecular cyclization could lead to the formation of benzothiazine or other sulfur- and nitrogen-containing heterocycles, which are known to have diverse biological activities. mdpi.comresearchgate.net
Late-Stage Functionalization: The bromine atom provides a handle for late-stage functionalization using reactions like Suzuki or Buchwald-Hartwig couplings. This would allow for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.
Future research should focus on a systematic exploration of these areas. A proposed research workflow is outlined in the table below.
| Research Phase | Objective | Key Methodologies | Potential Outcomes |
| Phase 1: Derivative Synthesis | To create a diverse library of analogs. | Late-stage C-H functionalization, photoredox catalysis, intramolecular cyclization reactions. | Novel compounds with varied electronic and steric properties. |
| Phase 2: Biological Screening | To identify initial biological activities. | High-throughput screening against various targets (e.g., kinases, microbial strains). | Identification of lead compounds for further optimization. |
| Phase 3: Material Property Evaluation | To assess potential in materials science. | Synthesis of polymers, electrochemical analysis, photophysical measurements. | New organic electronic materials or specialized ligands. |
| Phase 4: Mechanistic Studies | To understand the structure-activity relationships. | Computational modeling, X-ray crystallography. | Rational design of more potent and selective derivatives. |
By systematically investigating these avenues, the full potential of "Benzenamine, 2-[(2-bromophenyl)thio]-" as a versatile chemical scaffold can be realized, paving the way for new discoveries in medicine, materials science, and synthetic chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[(2-bromophenyl)thio]-benzenamine, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using 2-aminothiophenol and 1-bromo-2-iodobenzene under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization involves monitoring reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 of thiol to aryl halide). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing 2-[(2-bromophenyl)thio]-benzenamine, and what key spectral features should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and the thioether bridge (C-S bond at ~δ 135–140 ppm in ¹³C).
- IR : Confirm S-C aromatic stretch (650–750 cm⁻¹) and N-H bend (1600 cm⁻¹).
- MS (EI) : Molecular ion peak at m/z 280 (M⁺, isotopic pattern for bromine).
Cross-reference with NIST spectral databases for validation .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products should be monitored?
- Methodology : Stability studies under ambient light, humidity, and temperature (4°C vs. 25°C) show gradual oxidation of the thioether group to sulfoxide (confirmed via TLC and LC-MS). Use argon-filled vials and desiccants for long-term storage. Monitor degradation using accelerated stability testing (40°C/75% RH for 30 days) .
Advanced Research Questions
Q. What mechanistic insights explain discrepancies in reaction outcomes when substituting the 2-bromophenyl group with other halogens?
- Methodology : DFT calculations (B3LYP/6-311+G(d,p)) reveal that bromine’s electronegativity and steric effects influence SNAr reactivity. Kinetic studies (UV-Vis monitoring) show slower rates for chloro analogs due to reduced leaving-group ability. Contrast with iodinated derivatives, which exhibit side reactions (e.g., Ullmann coupling) under similar conditions .
Q. How can computational modeling predict the compound’s electronic properties and potential as a ligand in coordination chemistry?
- Methodology :
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.1 eV) suggest redox activity.
- Molecular Electrostatic Potential (MEP) : Sulfur and amine groups act as electron-rich binding sites for transition metals (e.g., Pd, Cu).
Validate with experimental data from X-ray crystallography (if available) or EXAFS for metal complexes .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of 2-[(2-bromophenyl)thio]-benzenamine?
- Methodology : Systematic SAR studies comparing substituents on the benzene ring (e.g., nitro, methoxy) can clarify bioactivity trends. Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with standardized protocols (IC₅₀ measurements in triplicate). Address solubility issues via co-solvents (DMSO <1%) and confirm membrane permeability via PAMPA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
